molecular formula C25H35N3O2 B10837916 (4aS,8aS)-N,N,6-triethyl-8a-(3-hydroxyphenyl)-3-methyl-4,4a,5,7,8,9-hexahydro-1H-pyrrolo[2,3-g]isoquinoline-2-carboxamide

(4aS,8aS)-N,N,6-triethyl-8a-(3-hydroxyphenyl)-3-methyl-4,4a,5,7,8,9-hexahydro-1H-pyrrolo[2,3-g]isoquinoline-2-carboxamide

Numéro de catalogue B10837916
Poids moléculaire: 409.6 g/mol
Clé InChI: LCXJNOQXEGZLDX-KBMIEXCESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SB-219825 is a small molecule drug developed by GlaxoSmithKline LLC. It is a δ opioid receptor agonist, which means it selectively binds to and activates the δ opioid receptor. This receptor is one of the three main types of opioid receptors, the others being μ and κ receptors. SB-219825 was initially investigated for its potential therapeutic applications in treating pain and other nervous system diseases .

Méthodes De Préparation

The synthesis of SB-219825 involves the preparation of diphenylmethylpiperazine derivatives. One common synthetic route includes the displacement of the appropriate benzhydryl chloride with the corresponding enantiomers of trans-1-allyl-2,5-dimethylpiperazine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

SB-219825 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SB-219825 may lead to the formation of oxidized derivatives with different functional groups .

Applications De Recherche Scientifique

    Chemistry: It serves as a model compound for studying the structure-activity relationships of δ opioid receptor agonists.

    Biology: It is used in research to understand the role of δ opioid receptors in various biological processes.

    Medicine: It was investigated for its potential therapeutic applications in treating pain and other nervous system diseases.

Mécanisme D'action

SB-219825 exerts its effects by selectively binding to and activating the δ opioid receptor. This receptor is a G protein-coupled receptor that, when activated, triggers a cascade of intracellular signaling pathways. These pathways ultimately lead to the modulation of pain perception and other physiological responses. The molecular targets and pathways involved include the inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels .

Comparaison Avec Des Composés Similaires

SB-219825 is part of the diarylmethylpiperazine class of δ opioid receptor agonists. Similar compounds in this class include SNC 80 and BW373U86. These compounds share a similar structure and mechanism of action but may differ in their pharmacokinetic properties and receptor selectivity. SB-219825 is unique in its specific binding affinity and intrinsic activity at the δ opioid receptor, making it a valuable tool for studying the pharmacology of this receptor .

Propriétés

Formule moléculaire

C25H35N3O2

Poids moléculaire

409.6 g/mol

Nom IUPAC

(4aS,8aS)-N,N,6-triethyl-8a-(3-hydroxyphenyl)-3-methyl-4,4a,5,7,8,9-hexahydro-1H-pyrrolo[2,3-g]isoquinoline-2-carboxamide

InChI

InChI=1S/C25H35N3O2/c1-5-27-12-11-25(18-9-8-10-20(29)13-18)15-22-21(14-19(25)16-27)17(4)23(26-22)24(30)28(6-2)7-3/h8-10,13,19,26,29H,5-7,11-12,14-16H2,1-4H3/t19-,25-/m1/s1

Clé InChI

LCXJNOQXEGZLDX-KBMIEXCESA-N

SMILES isomérique

CCN1CC[C@@]2(CC3=C(C[C@@H]2C1)C(=C(N3)C(=O)N(CC)CC)C)C4=CC(=CC=C4)O

SMILES canonique

CCN1CCC2(CC3=C(CC2C1)C(=C(N3)C(=O)N(CC)CC)C)C4=CC(=CC=C4)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.